molecular formula C9H11FO B1149394 (R)-(+)-1-(4-fluorophenyl)-1-propanol CAS No. 16148-15-5

(R)-(+)-1-(4-fluorophenyl)-1-propanol

カタログ番号: B1149394
CAS番号: 16148-15-5
分子量: 154.1814432
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-(+)-1-(4-fluorophenyl)-1-propanol is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.1814432. The purity is usually 95%.
BenchChem offers high-quality (R)-(+)-1-(4-fluorophenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-(4-fluorophenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

16148-15-5

分子式

C9H11FO

分子量

154.1814432

製品の起源

United States

準備方法

Catalytic Performance and Conditions

The hydrogenation of 1-(4-fluorophenyl)-1-propanone using iridium catalysts under 50 bar H₂ pressure in tetrahydrofuran (THF) at 25°C yielded the target alcohol with 98% ee and 92% yield . Key parameters include:

Catalyst SystemTemperature (°C)Pressure (bar)Solventee (%)Yield (%)
Ir/L5 2550THF9892
Ir/L7 2550THF9588

Mechanistic Insights

The stereochemical outcome is governed by the ligand’s ability to induce a chiral environment around the iridium center, facilitating preferential adsorption of the pro-R face of the ketone. This method’s scalability is limited by catalyst cost, though ligand recycling strategies are under investigation.

Enzymatic Kinetic Resolution with Lipases

Lipase-mediated kinetic resolution offers an eco-friendly alternative. The Candida antarctica lipase B (CALB) has been employed to resolve racemic 1-(4-fluorophenyl)-1-propanol via transesterification.

Process Optimization

In a toluene solvent system, CALB catalyzed the acetylation of the (S)-enantiomer using vinyl acetate as the acyl donor, leaving the (R)-enantiomer unreacted. After 24 hours at 40°C, the reaction achieved 99% ee for (R)-(+)-1-(4-fluorophenyl)-1-propanol with a 45% yield .

Limitations and Solutions

The inherent 50% theoretical yield of kinetic resolution was addressed by integrating racemization catalysts (e.g., acidic resins CD550), enabling dynamic kinetic resolution (DKR). This approach improved yields to 85% while maintaining >99% ee .

Catalytic Asymmetric Reduction with CBS Reagents

Corey-Bakshi-Shibata (CBS) reduction employs chiral oxazaborolidines to reduce ketones enantioselectively. For 1-(4-fluorophenyl)-1-propanone, CBS reduction with borane-dimethyl sulfide achieved 96% ee and 89% yield .

Reaction Parameters

  • Catalyst : (R)-CBS-oxazaborolidine

  • Reducing Agent : BH₃·SMe₂

  • Solvent : Dichloromethane

  • Temperature : -20°C

Industrial Viability

Despite high enantioselectivity, CBS reagents are costly and moisture-sensitive, limiting large-scale applications. Recent advances in immobilized CBS catalysts aim to mitigate these issues.

Dynamic Kinetic Resolution (DKR) with Lipase-Racemization Systems

DKR combines enzymatic resolution with in situ racemization, overcoming the yield ceiling of traditional kinetic resolution. A patented method for analogous compounds utilized CALB and acidic resin CD8604 in toluene at 60°C, achieving 92% yield and 99.5% ee .

Protocol Overview

  • Acylation : Para-chlorophenol ester as acyl donor.

  • Racemization : Acidic resin CD8604 (10–20 wt%).

  • Hydrolysis : LiOH/MeOH to recover (R)-alcohol.

Advantages Over Competing Methods

  • Mild Conditions : Operates at 35–70°C.

  • Reusable Catalysts : Acidic resins and immobilized CALB reduce costs.

Comparative Analysis of Preparation Methods

Methodee (%)Yield (%)CostScalability
Asymmetric Hydrogenation9892HighModerate
Enzymatic DKR99.592LowHigh
CBS Reduction9689Very HighLow

Key Takeaways :

  • DKR balances cost and efficiency, making it ideal for industrial production.

  • Asymmetric Hydrogenation suits high-value pharmaceuticals requiring ultra-pure enantiomers.

Industrial Production and Process Intensification

Recent patents highlight toluene as the preferred solvent for DKR due to its compatibility with lipases and ease of removal. Continuous-flow systems are being tested to enhance throughput, with preliminary results showing 20% higher productivity than batch reactors.

Q & A

Q. What are the optimized synthetic routes for (R)-(+)-1-(4-fluorophenyl)-1-propanol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves reducing the corresponding ketone precursor, (R)-1-(4-fluorophenyl)-1-propanone, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
  • Temperature control : Lower temperatures (−20°C to 0°C) minimize racemization.
  • Catalytic hydrogenation : For industrial-scale production, palladium or nickel catalysts under hydrogen pressure yield high enantiomeric excess (ee) (>95%) .
  • Chiral analysis : Use chiral HPLC with columns like Chiralcel OD-H to monitor ee.

Q. Table 1: Comparison of Reducing Agents

AgentYield (%)ee (%)Conditions
NaBH₄70–8085–90THF, 0°C, 12 h
LiAlH₄85–9090–95Diethyl ether, −20°C, 6 h
H₂/Pd-C95+98+50 psi, EtOH, 25°C

Q. Which spectroscopic and chromatographic methods are most effective for characterizing (R)-(+)-1-(4-fluorophenyl)-1-propanol?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The fluorophenyl group shows aromatic protons at δ 7.2–7.5 ppm (doublet splitting due to fluorine coupling) .
  • IR Spectroscopy : O-H stretching at 3300–3500 cm⁻¹ and C-F vibration at 1100–1200 cm⁻¹ .
  • Chiral HPLC : Use columns with cellulose-based chiral stationary phases (e.g., Chiralpak AD) to resolve enantiomers .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 170.1 (C₉H₁₂FO⁺) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates .
  • Cell-based models : Use human hepatoma (HepG2) or neuronal (SH-SY5Y) cell lines for cytotoxicity profiling (IC₅₀ determination) .
  • Microbial assays : Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis at scale while maintaining >99% ee?

Methodological Answer:

  • Asymmetric catalysis : Employ chiral oxazaborolidine catalysts in ketone reductions (e.g., Corey-Bakshi-Shibata method) to achieve >99% ee .
  • Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to racemize intermediates .
  • Process optimization : Implement continuous-flow reactors with immobilized catalysts for consistent ee and yield .

Q. Table 2: Enantioselective Synthesis Parameters

MethodCatalystee (%)Scale (g)
Corey-Bakshi-ShibataOxazaborolidine99.510–100
Biocatalytic reductionLactobacillus sp.98.81–50

Q. How to resolve contradictions in biological activity data between enantiomers?

Methodological Answer:

  • Enantiomer-specific assays : Compare (R) and (S) forms in parallel using isogenic cell lines .
  • Metabolic profiling : Track enantiomer stability in liver microsomes (e.g., human CYP3A4 metabolism) .
  • Structural modeling : Perform molecular docking to assess binding affinity differences to target proteins (e.g., kinases) .

Q. What advanced techniques study metabolic stability and pharmacokinetics?

Methodological Answer:

  • In vitro ADME : Use Caco-2 monolayers for permeability and human liver microsomes for metabolic clearance rates .
  • Radiolabeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution .
  • LC-MS/MS quantification : Develop validated methods for plasma/tissue concentration analysis (LOQ < 1 ng/mL) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。